molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B184583
CAS No.: 3423-25-4
M. Wt: 169.26 g/mol
InChI Key: YYDQYSQZIUSKFN-ULKQDVFKSA-N
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Description

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .

Scientific Research Applications

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

Mechanism of Action

Safety and Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

There is ongoing research directed towards the preparation of this basic structure in a stereoselective manner . This research is expected to contribute to the development of new synthetic approaches and applications for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .

Comparison with Similar Compounds

Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol can be achieved through a multi-step synthetic pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Cyclohexanone", "Isopropylamine", "Benzaldehyde", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone with isopropylamine in the presence of sodium borohydride to form 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one.", "Step 2: Reduction of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one with sodium borohydride in methanol to form 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol.", "Step 3: Formation of the hydrochloride salt of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol by reaction with hydrogen chloride in diethyl ether.", "Step 4: Neutralization of the hydrochloride salt with sodium hydroxide in water.", "Step 5: Extraction of the free base with diethyl ether.", "Step 6: Purification of the free base by recrystallization from ethanol/acetic acid." ] }

CAS No.

3423-25-4

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10?

InChI Key

YYDQYSQZIUSKFN-ULKQDVFKSA-N

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)O

SMILES

CC(C)N1C2CCC1CC(C2)O

Canonical SMILES

CC(C)N1C2CCC1CC(C2)O

3423-25-4

Pictograms

Irritant

Origin of Product

United States

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